molecular formula C17H11ClN4O3 B2870123 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate CAS No. 457611-01-7

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate

Cat. No.: B2870123
CAS No.: 457611-01-7
M. Wt: 354.75
InChI Key: SLDUSNWBZNSHIX-UHFFFAOYSA-N
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Description

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H11ClN4O3 and its molecular weight is 354.75. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds utilizing key intermediates such as 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate has demonstrated its utility in creating novel molecular architectures. These compounds are pivotal in the development of new materials with potential applications in electronics, photonics, and as novel therapeutic agents due to their unique chemical properties and biological activities.

For instance, studies have shown that reactions of certain cyano and carboxylate precursors can lead to the formation of pyrazole, pyridine, and other heterocyclic frameworks. These reactions are crucial for the design of compounds with enhanced chemical stability, electronic properties, and biological activity, showcasing the compound's versatility in synthesizing diverse heterocyclic systems (Pokhodylo, Matiichuk, & Obushak, 2010; Huang & Wamhoff, 1984).

Electrochemical Studies

Electrochemical behavior studies of compounds structurally related to this compound have provided insights into their redox properties. These studies are fundamental for understanding the electron transfer processes in biological systems and the development of electronic devices based on organic materials (Trazza, Andruzzi, & Carelli, 1982).

Palladium-promoted Synthesis

The use of palladium-promoted oxidative coupling reactions in the synthesis of hydroxy-substituted compounds demonstrates the strategic incorporation of 3-cyano groups into complex organic frameworks. This methodology is crucial for constructing compounds with potential applications in drug discovery and material science (Knölker & O'sullivan, 1994).

Cycloaddition Reactions

Cycloaddition reactions involving 3-cyano-containing compounds have been explored for synthesizing novel pyrrolidine and dipyrrolidine derivatives. These synthetic routes are essential for developing new molecules with potential pharmacological activities (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3/c18-15-10(4-3-7-20-15)17(24)25-9-14(23)11(8-19)16-21-12-5-1-2-6-13(12)22-16/h1-7,23H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRSWGZMFVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(N=CC=C3)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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